molecular formula C17H22N4O2 B2386124 2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2034541-73-4

2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No. B2386124
CAS RN: 2034541-73-4
M. Wt: 314.389
InChI Key: QVTIVUOXQGFUOS-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on potent and selective chemical inhibitors of human liver microsomal Cytochrome P450 (CYP) isoforms provides crucial insights into drug metabolism and potential drug-drug interactions. This area of study emphasizes the importance of understanding how various compounds can modulate the activity of CYP enzymes, which are responsible for the metabolism of a wide range of drugs. Such inhibitors are essential tools in drug development for predicting metabolic pathways and the risk of interactions between co-administered drugs (Khojasteh et al., 2011).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This review outlines synthetic strategies and significant biological properties, shedding light on the scaffold's versatility in developing drug-like candidates (Cherukupalli et al., 2017).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is highlighted for its flexibility in interacting with kinases through multiple binding modes, making it a key element in the design of kinase inhibitors. This versatility is crucial for developing therapeutic agents targeting a broad range of kinase-related diseases, demonstrating the potential of pyrazole-containing compounds in medicinal chemistry (Wenglowsky, 2013).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, play a vital role in drug development due to their functionalities in metal complexes formation, catalysts design, and medicinal applications. These compounds demonstrate potent anticancer, antibacterial, and anti-inflammatory activities, underscoring the importance of N-oxide motifs in advancing chemistry and pharmacology (Li et al., 2019).

Pyrazoline Derivatives in Anticancer Research

The synthesis and investigation of pyrazoline derivatives for their anticancer activity is a significant area of study. Pyrazolines, known for their diverse biological properties, are being extensively explored to develop new anticancer agents. This research underscores the potential of pyrazoline-based compounds in therapeutic applications, including their role in targeting various cancer types (Ray et al., 2022).

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-pyrazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13(21-9-3-8-19-21)17(22)20-16(14-5-10-23-11-6-14)15-4-2-7-18-12-15/h2-4,7-9,12-14,16H,5-6,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTIVUOXQGFUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCOCC1)C2=CN=CC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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